4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound featuring a thieno[3,2-c]pyridine core structure with a pyridine substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound is classified under the category of nitrogen-containing heterocycles, specifically thieno-pyridines. It is recognized for its structural complexity and potential pharmacological properties.
The synthesis of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methodologies involving multi-step reactions that typically include cyclization processes. Common approaches include:
The molecular formula of 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is C12H12N2S, with a molecular weight of approximately 216.3 g/mol. The compound features a fused bicyclic structure consisting of a thieno ring and a pyridine ring.
The compound can undergo various chemical reactions typical for heterocycles:
For example, reactions involving thiophene derivatives have been documented where coupling reactions lead to the formation of more complex derivatives of thieno-pyridines .
The mechanism of action for 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is primarily related to its interactions at the molecular level with biological targets such as enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes.
Research indicates that compounds within this class may exhibit effects on pathways such as apoptosis and cell cycle regulation. Specific receptor interactions include those with G-protein coupled receptors (GPCRs) and protein kinases .
The compound exhibits a solid state at room temperature with varying solubility depending on the solvent used.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has potential applications in:
Its diverse biological activity profile makes it an attractive candidate for further research in medicinal chemistry and drug discovery initiatives .
4-(Pyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives represent a novel class of inhibitors targeting Hedgehog acyltransferase (HHAT), a membrane-bound O-acyltransferase critical for Sonic Hedgehog (SHH) signaling pathway activation. HHAT catalyzes the N-palmitoylation of Hedgehog proteins (e.g., SHH), a lipid modification essential for their functional maturation, secretion, and signaling potency. Dysregulated HH signaling drives tumor progression in basal cell carcinoma, medulloblastoma, and pancreatic cancer. By inhibiting HHAT-mediated palmitoylation, these compounds disrupt SHH binding to its receptor Patched (PTCH), preventing downstream Smoothened (SMO) accumulation and GLI-mediated oncogene transcription [9].
Cryo-EM structural studies confirm that these inhibitors bind HHAT’s active site (e.g., residues Asp339 and His379), competitively blocking palmitoyl-CoA (Pal-CoA) access. This binding induces conformational changes in a "gatekeeper" residue (Trp335), occluding the Pal-CoA channel and abrogating HHAT’s catalytic function. Cell-based assays demonstrate that lead compounds like IMP-1575 (a derivative with an amide linkage and (R)-stereochemistry) suppress SHH palmitoylation at sub-µM concentrations, validating HHAT as a druggable target in HH-dependent cancers [9].
Table 1: Key HHAT Inhibitors in Cancer Therapeutics
Compound | Core Structure | IC₅₀ (HHAT) | Cellular SHH Inhibition |
---|---|---|---|
IMP-1575 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 0.75 µM | Yes (Sub-µM) |
RUSKI-43 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 1.2 µM | Limited (Off-target toxicity) |
RUSKI-201 | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | 2.5 µM | Yes |
SAR studies of 4-(pyridin-2-yl)tetrahydrothienopyridines reveal stringent structural prerequisites for HHAT inhibition:
Table 2: Impact of Structural Modifications on HHAT Inhibition
Modification | Example | Relative Potency vs. IMP-1575 |
---|---|---|
Thiophene → Phenyl | Tetrahydroisoquinoline | 15-fold decrease |
Secondary Amide → Tertiary Amide | –CON(CH₃)– | 8-fold decrease |
(R)-Stereoisomer → (S) | IMP-1575 enantiomer | Inactive |
4-Pyridyl → 4-Cyclohexyl | Aliphatic analog | 20-fold decrease |
Pharmacophore analysis identifies three non-negotiable elements for HHAT inhibition:
These features collectively define a pharmacophore model where the protonated amine and amide carbonyl orient the molecule within a hydrophobic cleft bordered by the thiophene ring and 4-aryl group, enabling high-affinity HHAT engagement.
The 4-(pyridin-2-yl)tetrahydrothienopyridine scaffold exhibits distinct advantages over structurally related analogs:
This comparative analysis underscores the scaffold’s versatility: Minor substitutions redirect target specificity, while the core geometry and electronic profile determine efficacy against HHAT versus off-target enzymes.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1